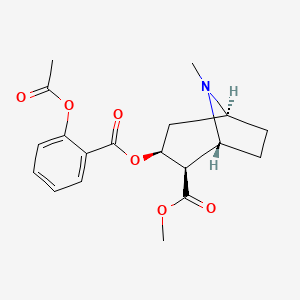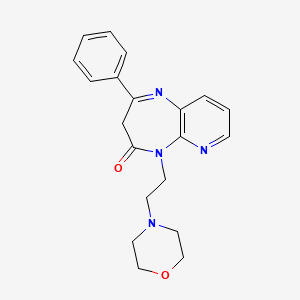
N-Phosphoethyl hexyloxydecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phosphoethyl hexyloxydecanamide is a chemical compound with the molecular formula C18H36NO6P. It is an organophosphorus compound that features a phosphoethyl group attached to a hexyloxydecanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phosphoethyl hexyloxydecanamide typically involves the reaction of hexyloxydecanamide with phosphoethylating agents under controlled conditions. One common method is the reaction of hexyloxydecanamide with diethyl phosphite in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are often employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Phosphoethyl hexyloxydecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoethyl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphoethyl derivatives.
Aplicaciones Científicas De Investigación
N-Phosphoethyl hexyloxydecanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery.
Mecanismo De Acción
The mechanism of action of N-Phosphoethyl hexyloxydecanamide involves its interaction with specific molecular targets. The phosphoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways by acting as a ligand for certain receptors .
Comparación Con Compuestos Similares
- N-Phosphoethyl octyloxydecanamide
- N-Phosphoethyl dodecyloxydecanamide
- N-Phosphoethyl tetradecyloxydecanamide
Comparison: N-Phosphoethyl hexyloxydecanamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physicochemical properties and biological activities .
Propiedades
Número CAS |
934175-85-6 |
|---|---|
Fórmula molecular |
C18H36NO6P |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[(2-hexyl-3-oxodecanoyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C18H36NO6P/c1-3-5-7-9-11-13-17(20)16(12-10-8-6-4-2)18(21)19-14-15-25-26(22,23)24/h16H,3-15H2,1-2H3,(H,19,21)(H2,22,23,24) |
Clave InChI |
JXVOHINYCLYIBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(CCCCCC)C(=O)NCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


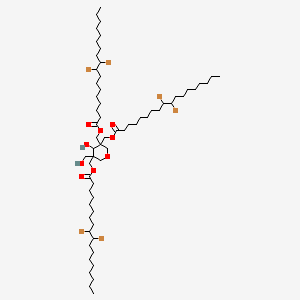

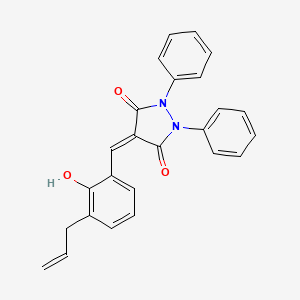



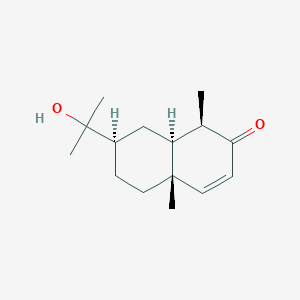


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
